molecular formula C19H23ClN4O B7644220 1-(2-(4-(7-Chloro-4-quinolyl)piperazin-1-yl)acetyl)pyrrolidine (2g)

1-(2-(4-(7-Chloro-4-quinolyl)piperazin-1-yl)acetyl)pyrrolidine (2g)

Cat. No.: B7644220
M. Wt: 358.9 g/mol
InChI Key: OBBLGGTVVLXSCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(4-(7-Chloro-4-quinolyl)piperazin-1-yl)acetyl)pyrrolidine (2g) is a synthetic compound identified as a potential inhibitor of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. This compound has shown promising inhibitory activity, making it a candidate for further research in the treatment of type 2 diabetes .

Preparation Methods

The synthesis of 1-(2-(4-(7-Chloro-4-quinolyl)piperazin-1-yl)acetyl)pyrrolidine (2g) involves several steps:

Chemical Reactions Analysis

1-(2-(4-(7-Chloro-4-quinolyl)piperazin-1-yl)acetyl)pyrrolidine (2g) undergoes various chemical reactions:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts like palladium on carbon. Major products formed from these reactions include various substituted quinoline derivatives.

Mechanism of Action

The mechanism of action of 1-(2-(4-(7-Chloro-4-quinolyl)piperazin-1-yl)acetyl)pyrrolidine (2g) involves the inhibition of DPP-IV. This enzyme is responsible for the degradation of incretin hormones, which play a crucial role in regulating blood glucose levels. By inhibiting DPP-IV, this compound increases the levels of active incretin hormones, thereby enhancing insulin secretion and reducing blood glucose levels .

Comparison with Similar Compounds

1-(2-(4-(7-Chloro-4-quinolyl)piperazin-1-yl)acetyl)pyrrolidine (2g) can be compared with other DPP-IV inhibitors such as sitagliptin and vildagliptin. While these compounds also inhibit DPP-IV, 1-(2-(4-(7-Chloro-4-quinolyl)piperazin-1-yl)acetyl)pyrrolidine (2g) has shown better inhibitory activity in some studies . Similar compounds include:

    Sitagliptin: A well-known DPP-IV inhibitor used in the treatment of type 2 diabetes.

    Vildagliptin: Another DPP-IV inhibitor with a similar mechanism of action.

    Saxagliptin: A DPP-IV inhibitor that also targets glucose metabolism.

Properties

IUPAC Name

2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O/c20-15-3-4-16-17(13-15)21-6-5-18(16)23-11-9-22(10-12-23)14-19(25)24-7-1-2-8-24/h3-6,13H,1-2,7-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBLGGTVVLXSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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